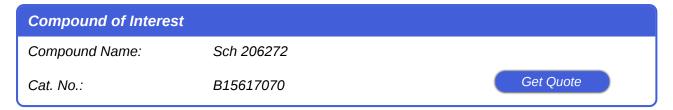


# Application Notes and Protocols for Sch 206272 In Vitro Assays

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vitro characterization of **Sch 206272**, a potent, orally active antagonist of tachykinin NK(1), NK(2), and NK(3) receptors.[1] The provided methodologies are essential for researchers in pharmacology and drug development investigating the therapeutic potential of tachykinin receptor modulators.

### Introduction

Sch 206272 is a non-peptide antagonist that demonstrates high affinity for all three subtypes of the human tachykinin receptor family (NK(1), NK(2), and NK(3)).[1][2] These receptors, which are G protein-coupled receptors (GPCRs), are widely distributed throughout the central and peripheral nervous systems and are implicated in a variety of physiological and pathological processes, including pain, inflammation, and mood disorders.[3][4][5] The primary endogenous ligands for these receptors are Substance P (SP) for NK(1), Neurokinin A (NKA) for NK(2), and Neurokinin B (NKB) for NK(3).[6] Understanding the interaction of Sch 206272 with these receptors is crucial for elucidating its mechanism of action and therapeutic utility.

## **Quantitative Data Summary**

The binding affinities of **Sch 206272** for the human tachykinin NK(1), NK(2), and NK(3) receptors have been determined through radioligand binding assays. The equilibrium dissociation constants (Ki) are summarized in the table below.

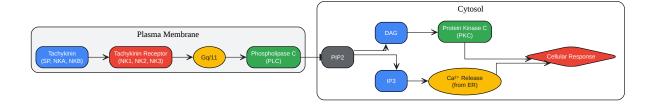


Receptor Subtype	Radioligand	Tissue/Cell Source	Ki (nM)	Reference
Human NK(1)	[³H]Substance P	CHO Cells	1.3	[1]
Human NK(2)	[ <sup>125</sup> I]NKA	CHO Cells	0.4	[1]
Human NK(3)	[ <sup>125</sup> I]NKB	CHO Cells	0.3	[1]

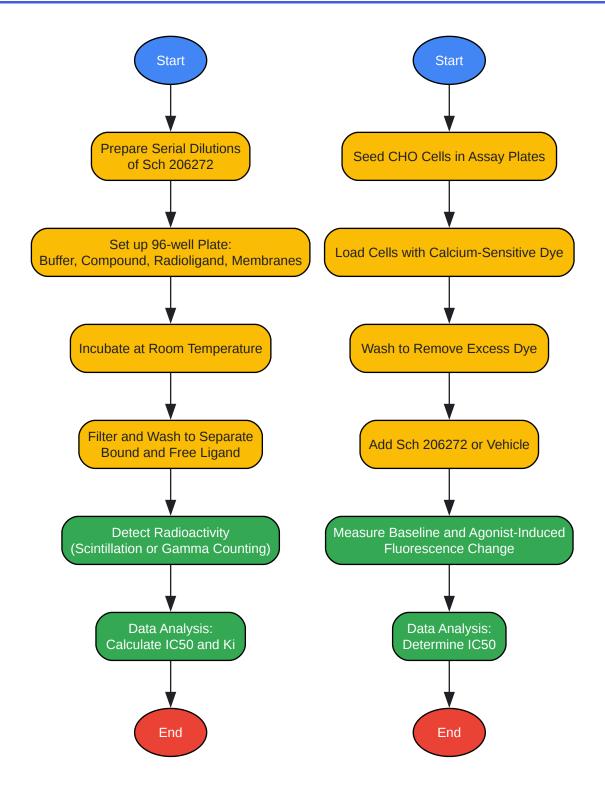
## **Signaling Pathways**

Tachykinin receptors primarily couple to the Gq/11 family of G proteins.[3][6] Activation of these receptors by their endogenous ligands leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium ([Ca²+]i) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[6][7] Some studies also suggest that tachykinin receptors can couple to other G proteins, such as Gs, leading to the modulation of cyclic AMP (cAMP) levels.[7][8]









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## References

- 1. SCH 206272: a potent, orally active tachykinin NK(1), NK(2), and NK(3) receptor antagonist [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Biological and Pharmacological Aspects of the NK1-Receptor PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Ht Receptors, Signaling Pathways and Effects, Mechanisms of Action of The Tachykinin System and Its | ClinicSearch [clinicsearchonline.org]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease PMC [pmc.ncbi.nlm.nih.gov]
- 8. Challenging activity and signaling bias in tachykinin NK1 and NK2 receptors by truncated neuropeptides PMC [pmc.ncbi.nlm.nih.gov]
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